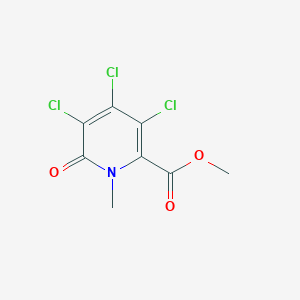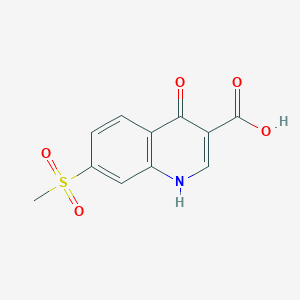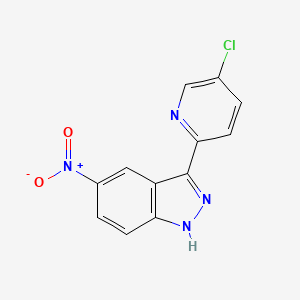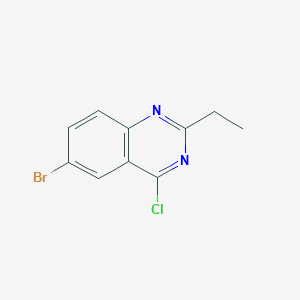![molecular formula C10H18BN3O5 B11851494 [1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid CAS No. 915283-87-3](/img/structure/B11851494.png)
[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrrolidine ring, further modified with acetamido groups. The presence of the boronic acid moiety makes it a valuable compound in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the acetamido groups and the boronic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce the environmental impact.
化学反応の分析
Types of Reactions
(1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the acetamido groups or the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can produce various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a protease inhibitor. The boronic acid group can form reversible covalent bonds with the active site of proteases, making it a valuable tool for studying enzyme function and inhibition.
Medicine
In medicine, (1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid is explored for its potential therapeutic applications. Its ability to inhibit proteases makes it a candidate for the development of drugs targeting diseases such as cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in polymer synthesis and catalysis.
作用機序
The mechanism of action of (1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as proteases. The boronic acid group forms a reversible covalent bond with the active site of the enzyme, inhibiting its activity. This interaction can disrupt various biological pathways, leading to therapeutic effects in diseases where protease activity is dysregulated.
類似化合物との比較
Similar Compounds
(1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid: Unique due to its specific structure and functional groups.
Pyrimidines: Known for their anti-inflammatory and antimicrobial activities.
5-Amino-pyrazoles: Used in the synthesis of diverse heterocyclic compounds with various biological activities.
Uniqueness
The uniqueness of (1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid lies in its combination of a boronic acid group with a pyrrolidine ring and acetamido groups. This structure imparts specific chemical reactivity and biological activity, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
915283-87-3 |
|---|---|
分子式 |
C10H18BN3O5 |
分子量 |
271.08 g/mol |
IUPAC名 |
[1-[2-[(2-acetamidoacetyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BN3O5/c1-7(15)12-5-9(16)13-6-10(17)14-4-2-3-8(14)11(18)19/h8,18-19H,2-6H2,1H3,(H,12,15)(H,13,16) |
InChIキー |
KDXAKATVSAHDLD-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCN1C(=O)CNC(=O)CNC(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)






![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)

![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)



